molecular formula C13H22N2O3 B6275040 N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide CAS No. 2758001-23-7

N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide

Cat. No.: B6275040
CAS No.: 2758001-23-7
M. Wt: 254.3
InChI Key:
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Description

N’-{bicyclo[111]pentan-1-yl}-N-hydroxyoctanediamide is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide typically involves the construction of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the hydroxyoctanediamide moiety. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane .

Industrial Production Methods

Large-scale synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through photochemical addition of propellane to diacetyl, followed by subsequent functionalization steps . This method allows for the production of multigram quantities of the desired compound, making it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The bicyclo[1.1.1]pentane core is known for its stability, which allows it to participate in radical reactions and nucleophilic additions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present on the molecule .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the bicyclo[1.1.1]pentane core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide stands out due to its combination of the bicyclo[1.1.1]pentane core and the hydroxyoctanediamide moiety. This unique structure provides a balance of stability, reactivity, and functional versatility, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

2758001-23-7

Molecular Formula

C13H22N2O3

Molecular Weight

254.3

Purity

91

Origin of Product

United States

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